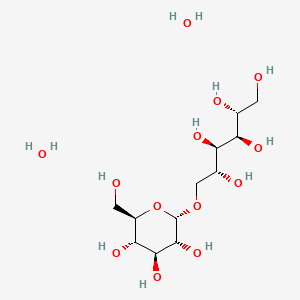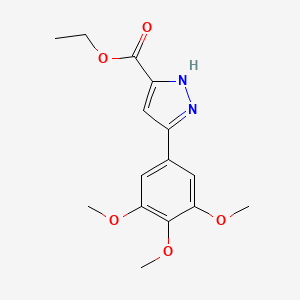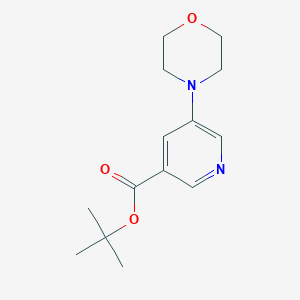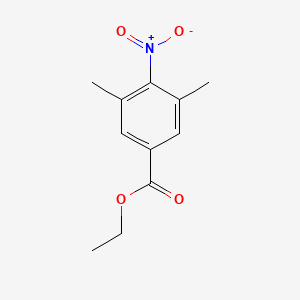
1-O-alpha-D-Glucopyranosyl-D-mannitol dihydrate, 98%
Vue d'ensemble
Description
1-O-alpha-D-Glucopyranosyl-D-mannitol dihydrate, 98% (1-O-α-D-glucopyranosyl-D-mannitol dihydrate) is a sugar alcohol that is used in a variety of scientific and medical applications. It is a naturally occurring compound found in many plants and fungi, and is a common component of many foods. This compound has been studied extensively for its role in physiological and biochemical processes, as well as its potential for use in laboratory experiments.
Applications De Recherche Scientifique
1-O-α-D-glucopyranosyl-D-mannitol dihydrate has been studied extensively for its role in a variety of scientific and medical applications. It has been used in the synthesis of other compounds, such as 1,3-dihydroxy-2-methyl-4-pyrone and 1,3-dihydroxy-2-methyl-4-pyrone-5-carboxylic acid. It has also been studied for its potential applications in drug delivery systems, as well as its potential as an excipient in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 1-O-α-D-glucopyranosyl-D-mannitol dihydrate is not yet fully understood. However, it is believed that this compound may interact with cell membranes, allowing for the efficient delivery of drugs or other compounds to the cells. It may also act as an osmolyte, helping to maintain the correct balance of water and ions within the cells.
Biochemical and Physiological Effects
1-O-α-D-glucopyranosyl-D-mannitol dihydrate has been studied for its potential effects on biochemical and physiological processes. It has been found to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been found to have anti-inflammatory effects, and may help to reduce inflammation in the body. Additionally, it may have a role in regulating the metabolism of glucose, and may help to reduce the risk of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-O-α-D-glucopyranosyl-D-mannitol dihydrate has many advantages for use in laboratory experiments. It is a naturally occurring compound, making it a relatively inexpensive option. It is also relatively stable, and can be stored for long periods of time without degradation. Additionally, it is non-toxic and non-irritating, making it a safe option for use in laboratory experiments. However, it is important to note that the compound has a low solubility in water, making it difficult to use in certain experiments.
Orientations Futures
1-O-α-D-glucopyranosyl-D-mannitol dihydrate has many potential future directions for research and development. It could be further studied for its potential role in drug delivery systems, as well as its potential for use as an excipient in pharmaceutical formulations. Additionally, it could be studied for its potential use in the synthesis of other compounds, such as 1,3-dihydroxy-2-methyl-4-pyrone and 1,3-dihydroxy-2-methyl-4-pyrone-5-carboxylic acid. Finally, it could be studied for its potential role in regulating the metabolism of glucose, and its potential to reduce the risk of diabetes.
Méthodes De Synthèse
1-O-α-D-glucopyranosyl-D-mannitol dihydrate is synthesized by the reaction of D-mannitol and 1-O-α-D-glucopyranosyl-D-mannitol. The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out at temperatures between 80-100°C. The reaction is then neutralized with sodium hydroxide, and the product is then purified by recrystallization.
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O11.2H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;;/h4-21H,1-3H2;2*1H2/t4-,5-,6-,7-,8-,9-,10+,11-,12+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKQLFSKIFGYOF-MASOBFGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169753 | |
| Record name | 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate | |
CAS RN |
174060-42-5 | |
| Record name | 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174060425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLUCOSYLMANNITOL DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY0230UH0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide](/img/structure/B6320261.png)







![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)



